![molecular formula C17H17N3O2 B11835292 Ethyl {1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-yl}carbamate CAS No. 647851-00-1](/img/structure/B11835292.png)
Ethyl {1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-yl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1-(naphthalen-1-ylmethyl)-1H-imidazol-2-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of an ethyl ester group, a naphthalene ring, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1-(naphthalen-1-ylmethyl)-1H-imidazol-2-yl)carbamate typically involves the reaction of naphthalen-1-ylmethylamine with ethyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified using column chromatography .
Industrial Production Methods
In an industrial setting, the production of Ethyl (1-(naphthalen-1-ylmethyl)-1H-imidazol-2-yl)carbamate can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (1-(naphthalen-1-ylmethyl)-1H-imidazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced imidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Naphthalene derivatives with oxidized functional groups.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted carbamates with various alkoxy groups.
Aplicaciones Científicas De Investigación
Ethyl (1-(naphthalen-1-ylmethyl)-1H-imidazol-2-yl)carbamate has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of Ethyl (1-(naphthalen-1-ylmethyl)-1H-imidazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential biochemical processes within cells, ultimately resulting in cell death or growth inhibition .
Comparación Con Compuestos Similares
Ethyl (1-(naphthalen-1-ylmethyl)-1H-imidazol-2-yl)carbamate can be compared with other similar compounds, such as:
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound also contains a naphthalene ring and exhibits similar chemical properties.
(E)-tert-butyl methyl-(3-(naphthalen-1-yl)-allyl)-carbamate: This compound has a similar carbamate structure but differs in the substituents attached to the naphthalene ring.
The uniqueness of Ethyl (1-(naphthalen-1-ylmethyl)-1H-imidazol-2-yl)carbamate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
647851-00-1 |
|---|---|
Fórmula molecular |
C17H17N3O2 |
Peso molecular |
295.34 g/mol |
Nombre IUPAC |
ethyl N-[1-(naphthalen-1-ylmethyl)imidazol-2-yl]carbamate |
InChI |
InChI=1S/C17H17N3O2/c1-2-22-17(21)19-16-18-10-11-20(16)12-14-8-5-7-13-6-3-4-9-15(13)14/h3-11H,2,12H2,1H3,(H,18,19,21) |
Clave InChI |
SFQBGUKPIHLCIS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=NC=CN1CC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


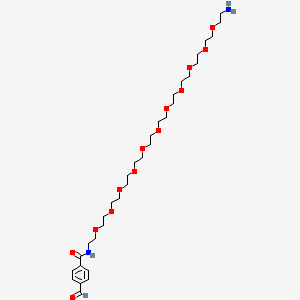
![6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835219.png)
![5-nitro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-8,9-dione](/img/structure/B11835222.png)
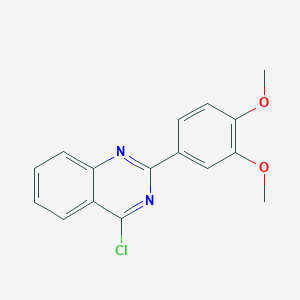

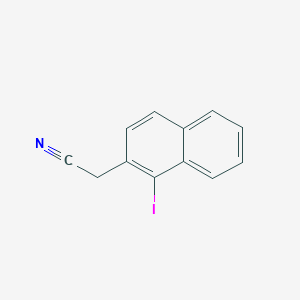

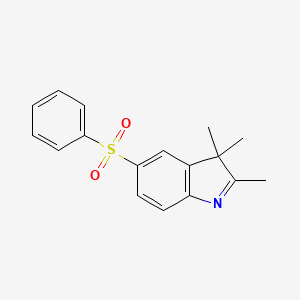
![(3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)boronic acid](/img/structure/B11835262.png)


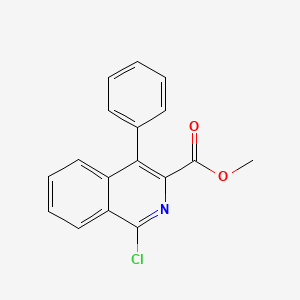

![methyl (4S,5R)-5-acetamido-4-((tert-butoxycarbonyl)amino)-2-oxo-5-((4S,4'R,5R)-2,2,2',2'-tetramethyl-[4,4'-bi(1,3-dioxolan)]-5-yl)pentanoate](/img/structure/B11835281.png)
